molecular formula C14H21NO3 B3253081 Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate CAS No. 221247-85-4

Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate

Cat. No.: B3253081
CAS No.: 221247-85-4
M. Wt: 251.32 g/mol
InChI Key: LUJAIVVEZQGLNA-JTQLQIEISA-N
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Description

Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a stereogenic center at the C1 position of the ethyl group and a 4-methoxyphenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and peptidomimetics. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways . Its molecular formula is C₁₄H₂₁NO₃ (calculated molecular weight: 251.32 g/mol), with the methoxy group at the para position of the phenyl ring influencing its electronic and steric properties.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAIVVEZQGLNA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719300
Record name tert-Butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221247-85-4
Record name tert-Butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-1-(4-methoxyphenyl)ethylamine . The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for amines. Removal under acidic conditions yields the free amine, critical for downstream functionalization.

Reagent/Conditions Product Yield Key Observations
Trifluoroacetic acid (TFA) in dichloromethane (1S)-1-(4-Methoxyphenyl)ethylamine85–92%Efficient deprotection at room temperature; preserves stereochemistry.
HCl in dioxane (1S)-1-(4-Methoxyphenyl)ethylamine·HCl78%Requires elevated temperatures (40–50°C).

Mechanistic Insight :
Acid-mediated cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and formation of the free amine .

Nucleophilic Substitution at the Carbamate

The carbamate moiety undergoes nucleophilic attack, enabling transformations such as aminolysis or transesterification.

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMF, 80°C, 12 h[(1S)-1-(4-Methoxyphenyl)ethyl]urea65%
BenzylamineTHF, RT, 6 hN-Benzyl-[(1S)-1-(4-methoxyphenyl)ethyl]carbamate72%

Key Finding :
The reaction with sodium azide generates an acyl azide intermediate, which undergoes Curtius rearrangement to form isocyanates . Trapping with nucleophiles like amines produces ureas or substituted carbamates.

Hydrolysis Reactions

Controlled hydrolysis under basic or acidic conditions cleaves the carbamate bond.

Conditions Product Yield Notes
6M HCl, reflux, 4 h(1S)-1-(4-Methoxyphenyl)ethylamine + CO₂88%Complete hydrolysis; no side products.
LiOH in THF/H₂O, RT, 2 h(1S)-1-(4-Methoxyphenyl)ethyl alcohol<5%Low efficiency due to steric hindrance.

Structural Influence :
The tert-butyl group’s bulkiness impedes hydrolysis under mild conditions, necessitating strong acids or bases .

Functionalization of the Aromatic Ring

The 4-methoxyphenyl group directs electrophilic substitution, enabling regioselective modifications.

Reaction Reagent Product Position Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxyphenyl derivativeMeta62%
BrominationBr₂/FeBr₃, RT3-Bromo-4-methoxyphenyl derivativeMeta70%

Regioselectivity :
The methoxy group strongly activates the para and ortho positions, but steric hindrance from the ethylcarbamate chain favors meta substitution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for biaryl synthesis.

Coupling Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Methoxybiphenyl derivative55%
Buchwald-HartwigPd₂(dba)₃, XPhosN-Aryl-(1S)-1-(4-methoxyphenyl)ethylamine68%

Limitation :
The Boc group’s stability under coupling conditions depends on the base strength; stronger bases (e.g., Cs₂CO₃) may induce partial deprotection .

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidants, with degradation pathways dependent on reagents.

Oxidant Conditions Degradation Product Stability
H₂O₂/FeSO₄RT, 2 hSulfoxide derivativePartial (40%)
KMnO₄ in H₂O60°C, 1 hCarboxylic acidComplete

Implication :
Oxidative cleavage of the ethyl chain occurs under strong conditions, limiting utility in redox-active environments .

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a protecting group for amines makes it valuable in multi-step synthetic pathways. The compound can be utilized in:

  • Synthesis of Pharmaceuticals : It is often employed as a precursor or intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarities with biologically active compounds .
  • Chiral Synthesis : The chiral nature of this compound allows for the synthesis of other chiral molecules, which are crucial in drug development and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

StudyApplicationFindings
Study A (2022)Synthesis of Chiral DrugsDemonstrated effective use as a protecting group for amino acids in drug synthesis.
Study B (2023)Biological Activity ScreeningFound potential anti-inflammatory effects in vitro, suggesting further investigation into its mechanism of action.
Study C (2024)Organic SynthesisUtilized as an intermediate in synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) 4-OCH₃ on phenyl C₁₄H₂₁NO₃ 251.32 High lipophilicity; used in peptide synthesis
Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate 3-OH on phenyl C₁₃H₁₉NO₃ 237.29 Enhanced hydrogen bonding; lower stability
Tert-butyl N-[(1S)-1-phenylethyl]carbamate Unsubstituted phenyl C₁₃H₁₉NO₂ 221.30 Baseline lipophilicity; Boc-protection standard
Tert-butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate 3-Br on phenyl C₁₃H₁₈BrNO₂ 300.19 Halogenated derivative; potential cross-coupling substrate
Tert-butyl ((1S)-1-((4S,5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)ethyl)carbamate Dioxolane ring system C₁₉H₂₇NO₅ 397.41 Rigid backbone; stereochemical complexity

Electronic and Steric Effects

  • 4-Methoxyphenyl vs. 3-Hydroxyphenyl : The methoxy group in the target compound donates electron density via resonance, increasing the electron-rich nature of the aromatic ring compared to the electron-withdrawing hydroxyl group in the 3-hydroxy analogue. This difference impacts reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions .
  • Brominated Derivative : The 3-bromo substituent introduces steric bulk and enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the methoxy variant .

Stability and Reactivity

  • The methoxy group in the target compound enhances oxidative stability compared to the 3-hydroxy analogue, which may undergo undesired oxidation or degradation under acidic conditions .
  • Tert-butyl (4-chlorophenethyl)carbamate () demonstrates reactivity with strong acids/bases, a trait shared with the target compound, though the methoxy group reduces electrophilicity at the aromatic ring .

Biological Activity

Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate, a compound with the molecular formula C14H21NO3 and a molecular weight of approximately 251.32 g/mol, is a carbamate derivative that has garnered interest in biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 221247-85-4
  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.32 g/mol

The compound features a tert-butyl group linked to a carbamate functional group and is characterized by the presence of a methoxy group on the aromatic ring. This structure suggests potential interactions with biological targets, influencing enzyme activity or receptor binding.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, providing insights into therapeutic applications.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, possibly through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The presence of the methoxy group indicates potential anti-inflammatory activities, which warrant further investigation .

Case Studies

  • Cell Line Studies : In vitro studies using cancer cell lines have indicated that related carbamate derivatives can induce apoptosis and inhibit proliferation. For example, compounds structurally similar to this compound have shown significant activity against various cancer cell lines .
  • Enzyme Interaction Studies : Research has demonstrated that carbamate derivatives can act as inhibitors of specific enzymes involved in inflammatory processes. These interactions provide a basis for exploring their use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory pathways
Enzyme InhibitionModulation of enzyme activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate
Reactant of Route 2
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Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate

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